molecular formula C15H8INO4 B13787650 3-Iodo-7-nitro-2-phenyl-chromen-4-one

3-Iodo-7-nitro-2-phenyl-chromen-4-one

Katalognummer: B13787650
Molekulargewicht: 393.13 g/mol
InChI-Schlüssel: LQFVZDFDLUPDMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-7-nitro-2-phenyl-chromen-4-one: is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry, often serving as a building block for various therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-nitro-2-phenyl-chromen-4-one typically involves the heterocyclization of β-ketoenamines. . The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-7-nitro-2-phenyl-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can yield various functionalized chromen-4-one derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Iodo-7-nitro-2-phenyl-chromen-4-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-Iodo-7-nitro-2-phenyl-chromen-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Chromanone: This compound shares the chromen-4-one framework but lacks the iodine and nitro groups.

    2-Phenylchromen-4-one: This compound has a similar structure but without the iodine and nitro substitutions.

    7-Nitro-2-phenylchromen-4-one: This compound is similar but lacks the iodine substitution.

Uniqueness: 3-Iodo-7-nitro-2-phenyl-chromen-4-one is unique due to the presence of both iodine and nitro groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C15H8INO4

Molekulargewicht

393.13 g/mol

IUPAC-Name

3-iodo-7-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C15H8INO4/c16-13-14(18)11-7-6-10(17(19)20)8-12(11)21-15(13)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

LQFVZDFDLUPDMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)[N+](=O)[O-])I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.